

physical and chemical characteristics of 4-amino-3-methoxy-N-methylbenzamide

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Compound of Interest

Compound Name: 4-amino-3-methoxy-N-methylbenzamide

Cat. No.: B1290252

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Technical Guide: 4-amino-3-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3-methoxy-N-methylbenzamide is a substituted benzamide with potential applications in medicinal chemistry and drug discovery. The benzamide scaffold is a privileged structure known to be a core component in a wide range of biologically active compounds, including tyrosine kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[\[1\]](#)[\[2\]](#) [\[3\]](#) This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **4-amino-3-methoxy-N-methylbenzamide**, along with inferred biological activities based on structurally related compounds. Detailed experimental protocols for its synthesis and analysis are also presented.

Core Physical and Chemical Characteristics

While specific experimental data for **4-amino-3-methoxy-N-methylbenzamide** is limited, its fundamental properties have been reported by various chemical suppliers. The following tables summarize the available and predicted data for this compound.

Table 1: General and Structural Information[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Property	Value
CAS Number	866329-57-9
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂
Molecular Weight	180.20 g/mol
IUPAC Name	4-amino-3-methoxy-N-methylbenzamide
SMILES	CNC(=O)c1ccc(N)c(OC)c1
InChI	InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)

Table 2: Predicted Physicochemical Properties^[7]

Property	Predicted Value
XlogP	0.5
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
Topological Polar Surface Area	64.6 Å ²
Monoisotopic Mass	180.089877 g/mol

Note: The data in Table 2 is computationally predicted and has not been experimentally verified.

Experimental Protocols

Synthesis of 4-amino-3-methoxy-N-methylbenzamide

A direct, published experimental protocol for the synthesis of **4-amino-3-methoxy-N-methylbenzamide** is not readily available. However, a plausible synthetic route involves the amidation of 4-amino-3-methoxybenzoic acid with methylamine. This can be achieved using

standard peptide coupling reagents. A general procedure is outlined below, adapted from established amidation protocols.[9]

Materials:

- 4-amino-3-methoxybenzoic acid
- Methylamine (e.g., as a solution in THF or as a hydrochloride salt)
- A peptide coupling reagent (e.g., HATU, HBTU, or EDC with HOBT)
- A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
- Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in anhydrous DMF.
- Add the non-nucleophilic base, DIPEA (2-3 equivalents).
- Add the coupling reagent (e.g., HATU, 1.1 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Slowly add a solution of methylamine (1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **4-amino-3-methoxy-N-methylbenzamide**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl group protons, the amine protons, and the amide proton. The aromatic protons will likely appear as a set of coupled multiplets in the aromatic region (δ 6.5-8.0 ppm). The methoxy protons should appear as a singlet around δ 3.8-4.0 ppm. The N-methyl protons will likely be a doublet (if coupled to the amide proton) or a singlet around δ 2.8-3.0 ppm. The amine protons will appear as a broad singlet, and the amide proton as a broad signal, both of which are exchangeable with D_2O .
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide (δ ~165-170 ppm), the aromatic carbons (δ ~110-160 ppm), the methoxy carbon (δ ~55-60 ppm), and the N-methyl carbon (δ ~25-30 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide (around $3200\text{-}3400\text{ cm}^{-1}$), the C=O stretch of the amide (around $1630\text{-}1680\text{ cm}^{-1}$), and C-N stretching vibrations.

Mass Spectrometry (MS):

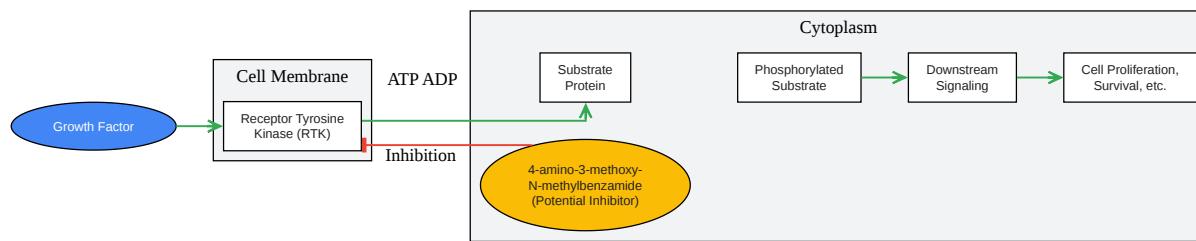
High-resolution mass spectrometry (HRMS) should confirm the molecular formula of $\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2$ by providing an accurate mass measurement of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}]^{+\cdot}$).

Potential Biological Activities and Signaling Pathways

While no specific biological data for **4-amino-3-methoxy-N-methylbenzamide** has been published, the substituted benzamide scaffold is prevalent in a number of clinically important drugs, suggesting potential areas of therapeutic interest.

As a Tyrosine Kinase Inhibitor

Many substituted benzamides are known to be potent inhibitors of tyrosine kinases, which are crucial mediators of cell signaling pathways that regulate cell growth, proliferation, and differentiation.[10][11][12] Aberrant tyrosine kinase activity is a hallmark of many cancers. The **4-amino-3-methoxy-N-methylbenzamide** structure shares features with known tyrosine kinase inhibitors, suggesting it could potentially inhibit kinases such as Bcr-Abl or receptor tyrosine kinases like EGFR.[11]



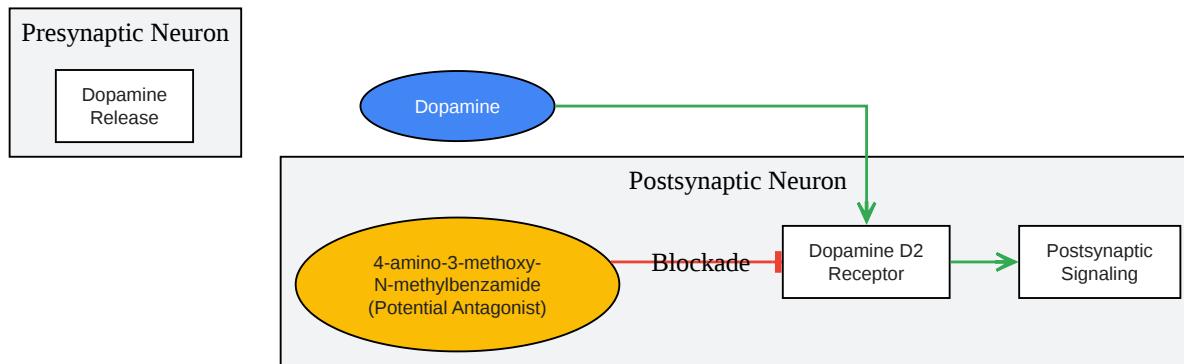
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Potential inhibition of a receptor tyrosine kinase signaling pathway.

As a GPCR Ligand (Dopamine Receptor Antagonist)

Substituted benzamides are a well-established class of drugs that act as antagonists at dopamine D2 and D3 receptors.[13][14][15][16] These drugs are used as antipsychotics to treat conditions like schizophrenia. The mechanism of action involves blocking the binding of

dopamine to its receptors in the brain, thereby modulating dopaminergic neurotransmission. Given its structural similarity to these compounds, **4-amino-3-methoxy-N-methylbenzamide** could potentially exhibit antagonist activity at dopamine receptors.



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Potential antagonism of a postsynaptic dopamine D2 receptor.

Conclusion

4-amino-3-methoxy-N-methylbenzamide is a chemical entity with a scaffold that is of significant interest in drug discovery. While specific experimental data for this compound is sparse, its structural features suggest potential as a modulator of important biological targets such as protein kinases and G-protein coupled receptors. The experimental protocols and inferred biological activities presented in this guide provide a foundation for further research and development of this and related molecules. It is recommended that the physical, chemical, and biological properties of this compound be experimentally determined to fully elucidate its potential.

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